An In-depth Technical Guide to the Physical Properties of trans-4-Isopropylcyclohexanecarboxylic Acid
An In-depth Technical Guide to the Physical Properties of trans-4-Isopropylcyclohexanecarboxylic Acid
Introduction
trans-4-Isopropylcyclohexanecarboxylic acid (CAS No. 7077-05-6), a substituted cyclohexane derivative, is a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[1][2][3] Its structural analogue, Nateglinide, an antidiabetic agent, underscores the importance of this compound in medicinal chemistry.[4] A thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure reproducibility, optimize reaction conditions, and develop robust formulations. This guide provides a comprehensive overview of the core physical characteristics of trans-4-isopropylcyclohexanecarboxylic acid, supplemented with detailed experimental protocols and expert insights into the rationale behind these characterization techniques.
Core Physical Properties
The physical state of trans-4-Isopropylcyclohexanecarboxylic acid under standard conditions is a white to off-white crystalline powder.[1][5][6] This macroscopic appearance is a direct consequence of its molecular structure and intermolecular forces, which dictate its bulk properties. A summary of its key physical properties is presented in the table below.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [6][7] |
| Molecular Weight | 170.25 g/mol | [5][7][8] |
| Melting Point | 95 °C | [1][5][6] |
| Boiling Point | 263.8 °C at 760 mmHg | [1][5][6] |
| Density | 0.996 g/cm³ | [1][5][7] |
| pKa (Predicted) | 4.91 ± 0.10 | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Experimental Characterization: Methodologies and Rationale
The accurate determination of physical properties is the cornerstone of chemical and pharmaceutical development. The following sections detail the standard methodologies for characterizing trans-4-Isopropylcyclohexanecarboxylic acid, providing not just the "how" but also the critical "why" behind these experimental choices.
Workflow for Physical Property Characterization
The logical flow for characterizing a new chemical entity like trans-4-Isopropylcyclohexanecarboxylic acid is crucial for efficient and comprehensive data acquisition. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the comprehensive physical characterization of a chemical compound.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered, dry trans-4-Isopropylcyclohexanecarboxylic acid is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar device) along with a calibrated thermometer.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.
Expertise & Trustworthiness: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement. A wide melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.
Solubility Determination
Solubility is a fundamental property, especially in drug development, as it directly impacts bioavailability. The OECD Guideline 105 provides a standardized method for this determination.
Protocol: Shake-Flask Method (Adapted from OECD 105)
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Sample Preparation: An excess amount of trans-4-Isopropylcyclohexanecarboxylic acid is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
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Analysis: The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV or a validated titration method.
Expertise & Trustworthiness: The "shake-flask" method is considered the gold standard for determining thermodynamic solubility. Ensuring that equilibrium has been reached is critical; this can be verified by taking samples at different time points until the concentration remains constant. For a carboxylic acid like this, pH of the aqueous medium will significantly influence solubility due to its acidic nature.
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a pharmaceutical compound, the pKa is vital as it governs the extent of ionization at different physiological pH values, which in turn affects absorption, distribution, and excretion. The OECD Guideline 112 details the potentiometric titration method.
Protocol: Potentiometric Titration (Adapted from OECD 112)
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Solution Preparation: A known concentration of trans-4-Isopropylcyclohexanecarboxylic acid is dissolved in a suitable solvent (typically water with a co-solvent if necessary).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
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pKa Calculation: The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Expertise & Trustworthiness: This method provides a direct and reliable measurement of the pKa. The accuracy of the result is highly dependent on the precise determination of the equivalence point and the proper calibration of the pH meter.
Spectroscopic and Structural Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its structure. While high-resolution spectra for trans-4-Isopropylcyclohexanecarboxylic acid are not widely published, the expected characteristics based on its structure are discussed below. ChemicalBook is a source that indicates the availability of ¹³C NMR and IR spectra for this compound.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton), the protons on the cyclohexane ring (a series of complex multiplets), and the acidic proton of the carboxylic acid group (a broad singlet, typically downfield).
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the isopropyl group, and the carbons of the cyclohexane ring.[9] The number of signals for the cyclohexane ring will depend on the symmetry of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group:
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A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
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A strong C=O (carbonyl) stretching band around 1700 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the alkyl groups.[10]
Mass Spectrometry (MS)
In a mass spectrum, trans-4-Isopropylcyclohexanecarboxylic acid is expected to show a molecular ion peak corresponding to its molecular weight (170.25 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).
Solid-State Properties: The Importance of Polymorphism
For any crystalline solid intended for pharmaceutical use, an investigation of its solid-state properties, particularly polymorphism, is critical. Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties, including melting point, solubility, and stability. While no specific crystallographic data for trans-4-Isopropylcyclohexanecarboxylic acid has been found in the public domain, studies on its derivative, Nateglinide, have identified multiple polymorphic forms.[11][12][13] This highlights the propensity for this class of compounds to exhibit polymorphism, a crucial consideration in drug development and manufacturing to ensure consistent product quality and performance.
Method of Investigation: X-ray Powder Diffraction (XRPD)
XRPD is the primary technique used to identify and characterize different polymorphic forms. Each crystalline form produces a unique diffraction pattern, which serves as its fingerprint.
Conclusion
The physical properties of trans-4-Isopropylcyclohexanecarboxylic acid are well-defined and can be reliably determined using standard analytical techniques. A comprehensive understanding of these properties, from its melting point and solubility to its spectroscopic signature, is essential for its effective application in research and development. Furthermore, the potential for polymorphism, as suggested by studies on its derivatives, underscores the need for thorough solid-state characterization in pharmaceutical applications to ensure the development of safe, stable, and effective products.
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
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